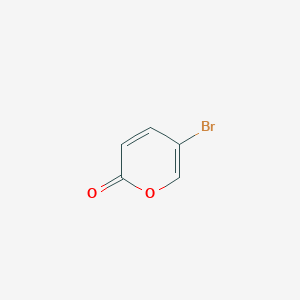

5-bromo-2H-pyran-2-one

Vue d'ensemble

Description

5-Bromo-2H-pyran-2-one (CAS: 19978-33-7) is a brominated derivative of the 2H-pyran-2-one scaffold, characterized by a six-membered lactone ring with a bromine substituent at the 5-position. Its molecular formula is C₅H₃BrO₂, and it is widely utilized as a synthetic intermediate in organic chemistry, particularly in palladium-catalyzed cross-coupling reactions such as the Stille coupling . The compound is synthesized via decarboxylation/bromination of coumalic acid using N-bromosuccinimide (NBS) and lithium acetate, albeit in low yield (15%) . Key spectral data include:

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2H-pyran-2-one typically involves the bromination of 2H-pyran-2-one. One common method is the reaction of 2H-pyran-2-one with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to obtain the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Bromo-2H-pyran-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or alkynes, to form new derivatives.

Coupling Reactions: It can participate in coupling reactions, such as the Stille coupling, to form 3-aryl-5-bromo-2-pyrone derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, alkynes, and palladium catalysts.

Coupling Reactions: Reagents such as organostannanes and palladium catalysts are used under mild conditions.

Major Products Formed:

3-Arylamino-5-bromo-2-pyrones: Formed through substitution reactions with arylamines.

3-Alkynyl-5-bromo-2-pyrone: Formed through alkynylation reactions.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anticancer Properties

Research indicates that 5-bromo-2H-pyran-2-one exhibits promising anticancer activity, particularly against glioma stem-like cells (GSCs). A study demonstrated that BHP effectively suppressed the maintenance of GSC populations in glioma cell lines and patient-derived cells. Treatment with BHP inhibited sphere formation and reduced the CD133(+) cell population, which is crucial for tumor growth and recurrence. Additionally, BHP downregulated key stemness-regulating transcription factors such as Sox2, Notch2, and β-catenin, highlighting its potential as an anticancer agent targeting resistant cell populations .

1.2 Other Therapeutic Applications

Beyond oncology, BHP has been investigated for its potential in treating benign prostatic hyperplasia (BPH) and related conditions. Certain derivatives of pyran-2-ones have shown efficacy in inhibiting testosterone-5-reductase, a key enzyme involved in prostate enlargement and related disorders . This positions BHP as a candidate for the development of new therapeutic agents for prostate-related diseases.

Organic Synthesis

2.1 Building Block for Complex Molecules

BHP serves as a valuable building block in organic synthesis. Its unique structure allows it to act as a precursor for various biologically active molecules and complex organic compounds. The compound's bromine substitution enhances its electrophilicity, making it more reactive than its chloro or iodo counterparts . This property facilitates its use in Diels-Alder reactions and other synthetic transformations.

2.2 Synthesis of Derivatives

The synthesis of this compound typically involves bromination of 2H-pyran-2-one using bromine in an appropriate solvent like acetic acid. This method has been optimized for yield and purity in industrial applications . The compound's derivatives are utilized in the synthesis of various heterocycles, further expanding its applicability in chemical research.

3.1 Antimicrobial and Antiviral Properties

Research has indicated that this compound and its derivatives possess antimicrobial and antiviral properties. These compounds are being explored for their potential use as therapeutic agents against various pathogens . The ability to inhibit microbial growth positions BHP as a candidate for developing new antibiotics or antiviral drugs.

Case Studies

Mécanisme D'action

The mechanism of action of 5-bromo-2H-pyran-2-one involves its interaction with specific molecular targets. The bromine atom at the 5-position enhances its electrophilicity, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with biological molecules, leading to its biological effects. The exact molecular targets and pathways involved vary depending on the specific derivative and application .

Comparaison Avec Des Composés Similaires

Comparison with Similar Brominated Pyranones and Related Compounds

3,5-Dibromo-2H-Pyran-2-One

- Structure : Bromine substituents at both 3- and 5-positions.

- Reactivity: Exhibits enhanced Diels–Alder reactivity compared to mono-bromo derivatives. DFT studies reveal lower activation free energies (ΔG‡) for 3,5-dibromo-2H-pyran-2-one due to increased electron-withdrawing effects, favoring meta-regioselectivity in cycloadditions .

- Applications : Preferred for synthesizing complex cycloadducts in medicinal chemistry.

4-Bromo-6-Methyl-2H-Pyran-2-One (CAS: 132559-91-2)

- Structure : Bromine at 4-position and methyl at 6-position.

- Molecular Formula : C₆H₅BrO₂.

- Electronic effects from bromine at 4-position may alter regioselectivity in electrophilic substitutions compared to 5-bromo isomer .

5-Bromo-5,6-Dihydro-2H-Pyran-2-One (CAS: 53646-72-3)

- Structure : Saturated 5,6-dihydro ring.

- Molecular Formula : C₅H₅BrO₂.

- Key Differences: Loss of aromaticity reduces conjugation, making it less reactive in Diels–Alder reactions but more prone to nucleophilic attacks at the carbonyl. Applications: Potential use in hydrogenation or reduction pathways .

5-Bromo-1-Methylpyridin-2(1H)-One (CAS: 81971-39-3)

- Structure: Pyridinone core with bromine at 5-position and methyl at 1-position.

- Key Differences: Replacement of oxygen with nitrogen alters electronic properties, increasing basicity and hydrogen-bonding capacity. Reactivity: May participate in metal-catalyzed aminations or Suzuki couplings, diverging from pyranone chemistry .

Comparative Data Table

Key Research Findings

- Synthetic Utility: this compound’s primary advantage lies in its conversion to 5-(trimethylstannyl)-2H-pyran-2-one (70% yield), enabling Stille couplings with steroids and bufadienolides .

- Reactivity Trends: Bromine position significantly impacts reactivity. For example, 3,5-dibromo-2H-pyran-2-one outperforms mono-bromo derivatives in Diels–Alder reactions due to synergistic electron-withdrawing effects .

- Structural vs. Functional Trade-offs: Saturated derivatives (e.g., 5,6-dihydro) sacrifice aromaticity for alternative reaction pathways, while pyridinones introduce nitrogen-based functionality .

Activité Biologique

5-Bromo-2H-pyran-2-one, also known as 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one (BHP), is a compound of significant interest due to its diverse biological activities, particularly in cancer research. This article provides a detailed overview of its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound belongs to the class of 2-pyrones, which are cyclic, unsaturated compounds characterized by a six-membered ring structure. These compounds have been isolated from various natural sources and are known for their broad spectrum of biological activities, including cytotoxicity, antifungal properties, and potential anticancer effects.

Recent studies have elucidated the mechanisms through which BHP exerts its biological effects, particularly in cancer cells:

- Induction of Apoptosis : BHP has been shown to induce apoptosis in T24 human bladder carcinoma cells. This process involves the activation of caspases and the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and DNA damage .

- Cell Cycle Arrest : The compound causes cell cycle arrest at the G0/G1 phase. This is associated with altered expression levels of key proteins involved in cell cycle regulation, including increased levels of p21 and phosphorylated p53, along with decreased levels of cyclin E .

- Mitochondrial Pathway Activation : BHP treatment enhances the expression of pro-apoptotic proteins such as Bax while inhibiting anti-apoptotic proteins like Bcl-2. This shift in protein expression is crucial for the mitochondrial pathway of apoptosis .

Table 1: Summary of Biological Activities

Case Study 1: Bladder Cancer

A study investigated the effects of BHP on T24 human bladder carcinoma cells. The results indicated that treatment with BHP led to significant morphological changes in the cells, reduced viability at higher concentrations (IC50 values around 8.5 µM), and enhanced apoptosis markers such as caspase activation and increased ROS levels .

Case Study 2: Leukemic Cells

Another study highlighted that tricyclic 2-pyrones, including BHP, inhibited DNA synthesis and cell proliferation in human leukemic cells. This suggests potential applications for BHP in treating hematological malignancies .

Q & A

Q. What are the established synthetic routes for 5-bromo-2H-pyran-2-one, and how do reaction conditions influence yield?

Basic Research Question

this compound is commonly synthesized via bromination of 2H-pyran-2-one using reagents like N-bromosuccinimide (NBS) under radical initiation or electrophilic conditions. Key factors include solvent polarity (e.g., CCl₄ for radical stability), temperature (60–80°C), and stoichiometric control to avoid over-bromination . Post-synthesis purification often involves column chromatography with silica gel and ethyl acetate/hexane mixtures.

Advanced Consideration : For regioselective bromination at the 5-position, directing groups or steric effects must be optimized. Computational modeling (DFT) can predict reaction pathways, while in-situ NMR monitors intermediate formation .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for this compound derivatives?

Advanced Research Question

Discrepancies in spectral data often arise from solvent effects, tautomerism, or impurities. For example:

- NMR : Aromatic protons in DMSO-d₆ may show splitting due to keto-enol tautomerism. Compare with deuterated chloroform to isolate solvent-induced shifts .

- IR : Strong carbonyl stretches (~1700 cm⁻¹) vary with crystallinity. Use X-ray crystallography (as in ) to confirm solid-state structure and correlate with solution-phase data.

- Mass Spectrometry : High-resolution MS (HRMS) distinguishes between isobaric impurities and fragmentation patterns.

Methodological Approach : Cross-validate data with computational tools (e.g., Gaussian for NMR prediction) and replicate experiments under controlled conditions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

Key safety measures include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential respiratory irritation .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous washes to prevent hydrolysis byproducts.

Advanced Consideration : Conduct a hazard assessment using tools like CHEMMATRIX to predict reactivity under varying conditions (e.g., heat, light) .

Q. How does this compound serve as a synthon in Pd-catalyzed cross-coupling reactions?

Advanced Research Question

The bromo group in this compound enables Suzuki-Miyaura or Stille couplings. For example:

- Substrate Compatibility : Coupling with aryl boronic acids requires Pd(PPh₃)₄ catalyst, K₂CO₃ base, and DMF solvent at 80–100°C .

- Challenges : Steric hindrance from the pyranone ring may reduce reactivity. Mitigate by using bulky ligands (e.g., XPhos) or microwave-assisted synthesis to enhance kinetics.

Data Analysis : Monitor reaction progress via TLC and isolate products using preparative HPLC. Confirm regiochemistry via NOESY NMR .

Q. What interdisciplinary applications exist for this compound beyond organic synthesis?

Advanced Research Question

- Material Science : Incorporation into polymers for UV-stabilization (due to bromine’s radical-scavenging properties) .

- Medicinal Chemistry : As a precursor to lucibufagins (steroidal pyrones) with bioactive potential. Test cytotoxicity via MTT assays .

- Catalysis : Use as a ligand in transition-metal complexes for asymmetric catalysis. Characterize coordination modes via X-ray crystallography .

Q. How can researchers optimize the scalability of this compound synthesis for gram-scale production?

Basic Research Question

- Reaction Optimization : Replace NBS with cost-effective Br₂ in H₂SO₄, ensuring slow addition to control exotherms.

- Purification : Switch from column chromatography to recrystallization (ethanol/water) for higher throughput .

Advanced Consideration : Use flow chemistry to enhance heat transfer and reduce reaction time. Process analytical technology (PAT) tools like FTIR probes enable real-time monitoring .

Q. What analytical techniques are most effective for characterizing this compound’s tautomeric forms?

Advanced Research Question

- Solution-Phase : Dynamic NMR in DMSO-d₆ at variable temperatures (25–60°C) to observe keto-enol equilibrium .

- Solid-State : Raman spectroscopy and X-ray diffraction differentiate crystalline forms. For example, enol dominance in crystals vs. keto in solution .

- Computational : DFT calculations (B3LYP/6-311+G*) predict tautomer stability and vibrational spectra .

Q. How do substituents on the pyranone ring influence the reactivity of this compound in nucleophilic substitutions?

Advanced Research Question

- Electron-Withdrawing Groups (EWGs) : Nitro or carbonyl groups at C-3 increase bromide leaving tendency, enhancing SNAr reactions.

- Steric Effects : Methyl groups at C-4 hinder nucleophilic attack; mitigate using polar aprotic solvents (DMSO) .

- Kinetic Studies : Use stopped-flow UV-Vis to measure reaction rates under varying pH and temperature .

Q. Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Melting Point | 180–183°C (pure) | |

| Molecular Weight | 175.98 g/mol | |

| Tautomeric Equilibrium (DMSO) | Keto:Enol ≈ 3:1 | |

| Optimal Coupling Temperature | 80°C (Suzuki-Miyaura) |

Propriétés

IUPAC Name |

5-bromopyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrO2/c6-4-1-2-5(7)8-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBJVYSCRNVBXGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40455353 | |

| Record name | 5-bromo-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19978-33-7 | |

| Record name | 5-bromo-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.